4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane
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Overview
Description
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane is a synthetic organic compound It features a dioxane ring substituted with methyl, phenyl, and nitrofuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane typically involves multi-step organic reactions. A common approach might include:
Formation of the Dioxane Ring: This could be achieved through a cyclization reaction involving appropriate diols and aldehydes or ketones under acidic or basic conditions.
Introduction of Nitro Groups: Nitration reactions using nitric acid or other nitrating agents can introduce nitro groups into the furan rings.
Substitution Reactions: The phenyl and methyl groups can be introduced through various substitution reactions, often involving organometallic reagents or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amino derivatives.
Scientific Research Applications
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Materials Science: Possible applications in the development of organic electronic materials or as a building block for polymers.
Biological Studies: Investigating its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrofuran groups could be involved in redox cycling, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-nitrofuran-2-yl)-1,3-dioxane: Lacks the methyl and phenyl groups, which may affect its chemical and biological properties.
4-Methyl-2,6-bis(5-nitrothiophen-2-yl)-4-phenyl-1,3-dioxane: Contains thiophene rings instead of furan rings, potentially altering its reactivity and applications.
Uniqueness
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane’s unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
143954-47-6 |
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Molecular Formula |
C19H16N2O8 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C19H16N2O8/c1-19(12-5-3-2-4-6-12)11-15(13-7-9-16(26-13)20(22)23)28-18(29-19)14-8-10-17(27-14)21(24)25/h2-10,15,18H,11H2,1H3 |
InChI Key |
LPDLVGFPCDDKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC(O1)C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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